Cefiderocol Sulfate Tosylate
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Overview
Description
Cefiderocol sulfate tosylate is a cephalosporin antibacterial drug that belongs to the siderophore cephalosporins class. It is unique in its ability to undergo active transport into bacterial cells through iron channels, making it effective against multidrug-resistant strains, including extended-spectrum β-lactamase producers and carbapenemase-producing bacteria . This compound is used primarily for treating complicated urinary tract infections and hospital-acquired bacterial pneumonia .
Preparation Methods
The preparation of cefiderocol sulfate tosylate involves several synthetic routes and reaction conditions. The compound is synthesized by combining a cephalosporin core with a catechol moiety on the C-3 side chain, which chelates iron and mimics naturally occurring siderophore molecules . The industrial production of this compound involves the use of standard aseptic techniques for solution preparation and administration .
Chemical Reactions Analysis
Cefiderocol sulfate tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions include cefiderocol epimer, cefiderocol catechol-3-methoxy, and cefiderocol catechol-4-methoxy .
Scientific Research Applications
Cefiderocol sulfate tosylate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of siderophore cephalosporins.
Biology: The compound is used to study the mechanisms of bacterial resistance and the role of siderophores in bacterial iron uptake.
Industry: The compound is used in the development of new antibacterial agents and formulations.
Mechanism of Action
Cefiderocol sulfate tosylate exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), preventing cell wall synthesis and ultimately causing the death of the bacterial cell . Unlike other β-lactam antibiotics, this compound is able to enter bacterial cells via passive diffusion through porins and active transport through iron channels . This unique mechanism allows for high intracellular penetration and increased stability against hydrolysis by β-lactamases .
Comparison with Similar Compounds
Cefiderocol sulfate tosylate is unique among cephalosporins due to its siderophore activity and ability to target multidrug-resistant Gram-negative bacteria. Similar compounds include:
Ceftazidime: Another cephalosporin with activity against Gram-negative bacteria.
Cefepime: A cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Cefotaxime: A cephalosporin used to treat a variety of bacterial infections.
This compound stands out due to its enhanced stability against hydrolysis by β-lactamases and its ability to be actively transported into bacterial cells .
Properties
CAS No. |
2009350-94-9 |
---|---|
Molecular Formula |
C118H136Cl3N21O46S11 |
Molecular Weight |
3043.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate |
InChI |
InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1 |
InChI Key |
LTUONTFKVOUYHB-SDAZKDLGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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